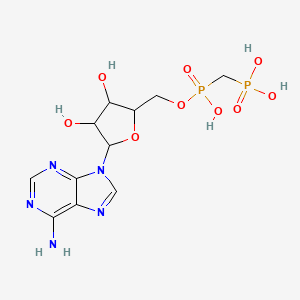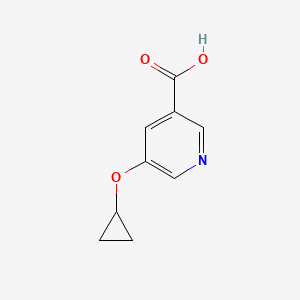
Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyrimidinecarboxylic acid, 2,6-dichloro-, 1-methylethyl ester is a chemical compound with the molecular formula C8H8Cl2N2O2. This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of chlorine atoms at the 2 and 6 positions of the pyrimidine ring and the ester group at the 4 position make this compound unique and significant in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinecarboxylic acid, 2,6-dichloro-, 1-methylethyl ester typically involves the esterification of 2,6-dichloropyrimidine-4-carboxylic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyrimidinecarboxylic acid, 2,6-dichloro-, 1-methylethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, respectively, are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Hydrolysis: The major product is 2,6-dichloropyrimidine-4-carboxylic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Pyrimidinecarboxylic acid, 2,6-dichloro-, 1-methylethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of functional materials.
Mécanisme D'action
The mechanism of action of 4-Pyrimidinecarboxylic acid, 2,6-dichloro-, 1-methylethyl ester involves its interaction with specific molecular targets. The chlorine atoms and ester group contribute to its reactivity and ability to form stable complexes with enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloropyrimidine-4-carboxylic acid: The parent compound without the ester group.
4-Pyrimidinecarboxylic acid: A simpler derivative without chlorine atoms.
2,6-Pyridinedicarboxylic acid: A structurally related compound with a pyridine ring instead of pyrimidine.
Uniqueness
4-Pyrimidinecarboxylic acid, 2,6-dichloro-, 1-methylethyl ester is unique due to the combination of chlorine atoms and the ester group, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts where these properties are advantageous.
Propriétés
Numéro CAS |
92638-07-8 |
|---|---|
Formule moléculaire |
C8H8Cl2N2O2 |
Poids moléculaire |
235.06 g/mol |
Nom IUPAC |
propan-2-yl 2,6-dichloropyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-4(2)14-7(13)5-3-6(9)12-8(10)11-5/h3-4H,1-2H3 |
Clé InChI |
LTSFAKXUXAKDJX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=CC(=NC(=N1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-6-methoxyimidazo[1,2-b]pyridazine](/img/structure/B12291863.png)
![(4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B12291887.png)
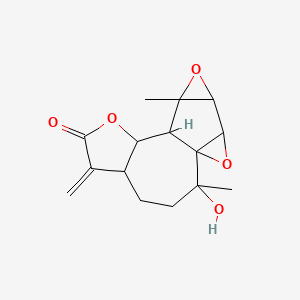

![2-[[2-[2-[(4-Carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid;methane](/img/structure/B12291897.png)
![2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12291905.png)
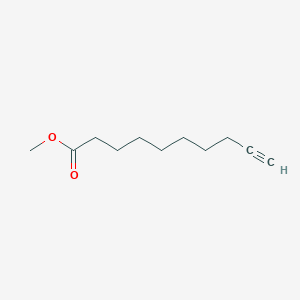
![(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[(6-methyl-5-oxothiomorpholine-3-carbonyl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12291911.png)
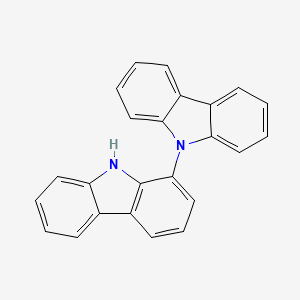
![methyl (2R,3R,4R)-4-azido-3-acetamido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12291919.png)
![N-[2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide](/img/structure/B12291921.png)
